2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound with a molecular formula of C9H11N3O2 and a molecular weight of 193.20 g/mol . This compound features a pyrazole ring substituted with an amino group and a furan ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of furoin with ammonia and hydrogen over a Ru/Al2O3 catalyst at 140°C for 2 hours, yielding the desired compound with a 47% yield . This method highlights the importance of catalytic hydrogenation in the synthesis of such heterocyclic compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the catalytic hydrogenation process. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of polymers, surfactants, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The amino group and the furan ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing biochemical pathways. Detailed studies on its mechanism of action are still ongoing, but its structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,2-di(furan-2-yl)ethan-1-ol: A similar compound with two furan rings, synthesized under similar conditions.
2,3,5,6-tetra(furan-2-yl)pyrazine: Another related compound formed through the reaction of furoin with ammonia.
Uniqueness
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9-6-7(8-2-1-5-14-8)11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCGJLOUNSGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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